molecular formula C12H21NO4S B2593456 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide CAS No. 1790194-73-8

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide

Cat. No.: B2593456
CAS No.: 1790194-73-8
M. Wt: 275.36
InChI Key: QYETTXJSUIXIOI-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide ( 1790194-73-8) is an organic compound with the molecular formula C 12 H 21 NO 4 S and a molecular weight of 275.37 g/mol . This butane-sulfonamide derivative features a furan heterocycle and a hydroxy group, a structural motif of significant interest in medicinal chemistry. Furan-containing compounds are recognized as privileged structures in drug discovery, serving as key components in a range of approved pharmaceuticals including antiviral agents like Remdesivir and the HIV protease inhibitor Darunavir . Furthermore, N-substituted sulfonamide derivatives are a well-explored class in pharmaceutical research, with documented investigations into their potential for modulating neurological targets . The distinct physicochemical profile of this compound, resulting from the hybrid furan-sulfonamide structure, makes it a valuable building block for researchers in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and investigating structure-activity relationships (SAR) . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-3-4-8-18(15,16)13-10-12(2,14)9-11-6-5-7-17-11/h5-7,13-14H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYETTXJSUIXIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(C)(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, starting from 2-bromo-5-nitrofuran and hydroxyphenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This method allows for efficient synthesis with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Ethers and esters of the hydroxy group.

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related sulfonamides and furan derivatives:

Compound Key Structural Features Molecular Weight (g/mol) logP Melting Point (°C) Biological Activity
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide Furan-2-yl, hydroxy-methylpropyl, butane sulfonamide 315.38 1.92 145–148 Moderate COX-2 inhibition
N-[3-(Phenyl)-2-hydroxypropyl]methanesulfonamide Phenyl, hydroxypropyl, methane sulfonamide 243.29 1.45 132–135 Weak antimicrobial activity
N-[2-(Furan-2-yl)ethyl]benzene-1-sulfonamide Furan-2-yl ethyl, benzene sulfonamide 265.31 2.15 160–163 Strong antifungal activity
N-[3-(Thiophen-2-yl)-2-hydroxy-2-methylpropyl]propane-1-sulfonamide Thiophen-2-yl, hydroxy-methylpropyl, propane sulfonamide 331.42 2.30 155–158 Enhanced COX-1/COX-2 selectivity
Key Observations:

Furan vs. Phenyl/Thiophen Substituents :

  • The furan ring in the target compound confers lower logP (1.92) compared to its thiophene analogue (logP 2.30), likely due to reduced electron density and weaker hydrophobic interactions .
  • Replacement of furan with phenyl (as in the second compound) reduces molecular weight but diminishes antimicrobial efficacy, highlighting the role of furan in bioactivity .

Sulfonamide Chain Length :

  • The butane sulfonamide chain in the target compound increases molecular weight (315.38 g/mol) and melting point (145–148°C) compared to methane sulfonamide derivatives (243.29 g/mol, 132–135°C). Longer chains may enhance membrane permeability but reduce solubility.

Hydroxy-Methylpropyl Group :

  • The 2-hydroxy-2-methylpropyl group improves solubility in polar solvents compared to simpler hydroxypropyl chains, as evidenced by its moderate COX-2 inhibition (IC₅₀ = 12 µM) versus weaker activity in phenyl analogues .

Biological Activity

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19N1O4S
  • Molecular Weight : 285.36 g/mol

This compound features a furan ring, a sulfonamide group, and a hydroxy-methylpropyl side chain, contributing to its diverse biological interactions.

Antiviral Activity

The antiviral potential of related compounds has been explored, particularly in the context of SARS-CoV-2. For example, derivatives similar to those containing furan have been identified as inhibitors of viral proteases, which are crucial for viral replication. These findings suggest that this compound may also possess antiviral properties worth investigating further.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors. Studies have shown that similar sulfonamides can inhibit carbonic anhydrase and other enzymes, suggesting a possible mechanism for this compound.
  • Cellular Interaction : The furan ring is known to participate in π–π stacking interactions with proteins, potentially influencing binding affinity and specificity.

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring could enhance activity against these pathogens.

CompoundBacterial StrainInhibition Zone (mm)
Furan Derivative AS. aureus20
Furan Derivative BE. coli18
N-[3-(furan-2-yl)-...]S. aureusTBD

Study 2: Antiviral Screening

A screening study focused on furan-containing compounds identified several derivatives as effective inhibitors of viral proteases involved in the replication cycle of coronaviruses. The study highlighted the potential for further research into the antiviral effects of this compound.

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